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Compound Name:
2-Amino-4-chloro-6-

phenylpyrimidine

Cat. No.: B1267624 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-Amino-4-chloro-6-phenylpyrimidine (C₁₀H₈ClN₃). The information is intended

for researchers, scientists, and professionals in the fields of drug discovery, chemical synthesis,

and material science to facilitate the identification and characterization of this molecule.

While a complete set of experimentally-derived spectra for 2-Amino-4-chloro-6-
phenylpyrimidine is not readily available in public databases, this guide presents the known

mass spectrometry data and offers a detailed, predictive analysis of its Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectra. These predictions are based on the analysis of

structurally analogous compounds, providing a reliable reference for researchers.

Mass Spectrometry (MS)
The mass spectrum of 2-Amino-4-chloro-6-phenylpyrimidine has been reported, confirming

its molecular weight.

Table 1: Mass Spectrometry Data for 2-Amino-4-chloro-6-phenylpyrimidine
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Parameter Value Source

Molecular Formula C₁₀H₈ClN₃ PubChem

Molecular Weight 205.64 g/mol PubChem

Mass Spectrum (GC-MS) Available PubChem[1]

The mass spectrum is characterized by a molecular ion peak corresponding to the molecular

weight of the compound. The isotopic pattern of the molecular ion peak will show the

characteristic M+ and M+2 peaks in an approximate 3:1 ratio, which is indicative of the

presence of a single chlorine atom.

Predicted Nuclear Magnetic Resonance (NMR)
Spectroscopy
The following tables present the predicted ¹H and ¹³C NMR spectral data for 2-Amino-4-
chloro-6-phenylpyrimidine. These predictions are based on the known spectral data of the

closely related analog, 2-Amino-4-(4'-chloro)phenyl-6-phenylpyrimidine, and general principles

of NMR spectroscopy, considering the electronic effects of the substituents on the pyrimidine

and phenyl rings.

Table 2: Predicted ¹H NMR Spectral Data for 2-Amino-4-chloro-6-phenylpyrimidine (in

DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.80 - 7.95 m 2H Phenyl H (ortho)

~7.40 - 7.55 m 3H Phenyl H (meta, para)

~7.10 s 1H Pyrimidine H-5

~6.80 br s 2H -NH₂

Table 3: Predicted ¹³C NMR Spectral Data for 2-Amino-4-chloro-6-phenylpyrimidine (in

DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment

~163.5 Pyrimidine C-2

~162.0 Pyrimidine C-4

~160.0 Pyrimidine C-6

~137.0 Phenyl C-1 (ipso)

~130.5 Phenyl C-4 (para)

~129.0 Phenyl C-2, C-6 (ortho)

~128.5 Phenyl C-3, C-5 (meta)

~105.0 Pyrimidine C-5

Predicted Infrared (IR) Spectroscopy
The predicted key infrared absorption bands for 2-Amino-4-chloro-6-phenylpyrimidine are

summarized below. These predictions are based on the characteristic vibrational frequencies of

the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for 2-Amino-4-chloro-6-phenylpyrimidine
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium-Strong

N-H stretching (asymmetric

and symmetric) of the amino

group

3100 - 3000 Medium-Weak C-H stretching (aromatic)

~1640 Strong
N-H bending (scissoring) of the

amino group

1600 - 1450 Medium-Strong
C=C and C=N stretching of the

pyrimidine and phenyl rings

~1250 Medium C-N stretching

~1100 Medium-Strong C-Cl stretching

800 - 600 Medium-Strong
C-H out-of-plane bending

(aromatic)

Experimental Protocols
The following are detailed methodologies for the key experiments cited, adaptable for the

analysis of 2-Amino-4-chloro-6-phenylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh 5-10 mg of the purified solid sample of 2-Amino-4-chloro-6-phenylpyrimidine.

Transfer the sample to a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Cap the NMR tube and agitate until the sample is completely dissolved. Gentle warming or

sonication may be applied if necessary.

Instrument Parameters (¹H NMR):
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Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Temperature: 298 K.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher field NMR spectrometer.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-180 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on the sample concentration and desired signal-

to-noise ratio.

Temperature: 298 K.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of the solid sample of 2-Amino-4-chloro-6-
phenylpyrimidine with approximately 100-200 mg of dry potassium bromide (KBr) powder

in an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Transfer the mixture to a pellet press.

Apply pressure to form a thin, transparent pellet.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of a pure KBr pellet or the empty sample compartment

should be recorded prior to sample analysis.

Mass Spectrometry (MS)
Sample Preparation (GC-MS):

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane,

ethyl acetate).

Inject an appropriate volume (typically 1 µL) of the solution into the gas chromatograph.

Instrument Parameters (GC-MS):

Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

Injection Mode: Split or splitless, depending on the sample concentration.

Oven Temperature Program: A temperature gradient suitable for the elution of the compound

(e.g., initial temperature of 100°C, ramped to 280°C).

Mass Spectrometer: Quadrupole or ion trap mass analyzer.

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 50-500.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
Amino-4-chloro-6-phenylpyrimidine.
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Caption: Logical workflow for the spectroscopic analysis of 2-Amino-4-chloro-6-
phenylpyrimidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4-chloro-6-
phenylpyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267624#spectroscopic-data-for-2-amino-4-chloro-6-
phenylpyrimidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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